molecular formula C24H28N2O4S B11291205 N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-3-methylbenzamide

N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-3-methylbenzamide

Cat. No.: B11291205
M. Wt: 440.6 g/mol
InChI Key: NFNKKVUQGSMDDB-UHFFFAOYSA-N
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Description

N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-3-methylbenzamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-3-methylbenzamide typically involves multiple steps. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-3-methylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-3-methylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and altering their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-3-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C24H28N2O4S

Molecular Weight

440.6 g/mol

IUPAC Name

N-[3-(benzenesulfonyl)-1-(3-methoxypropyl)-4,5-dimethylpyrrol-2-yl]-3-methylbenzamide

InChI

InChI=1S/C24H28N2O4S/c1-17-10-8-11-20(16-17)24(27)25-23-22(31(28,29)21-12-6-5-7-13-21)18(2)19(3)26(23)14-9-15-30-4/h5-8,10-13,16H,9,14-15H2,1-4H3,(H,25,27)

InChI Key

NFNKKVUQGSMDDB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C(=C(N2CCCOC)C)C)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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